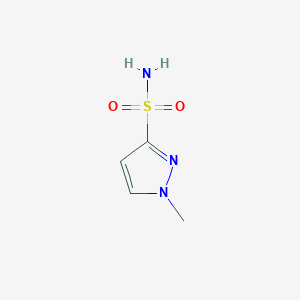

1-Methyl-1H-pyrazole-3-sulfonamide

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-methylpyrazole-3-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N3O2S/c1-7-3-2-4(6-7)10(5,8)9/h2-3H,1H3,(H2,5,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CROYEWDIUWFDJI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC(=N1)S(=O)(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88398-97-4 | |

| Record name | 1-methyl-1H-pyrazole-3-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 Methyl 1h Pyrazole 3 Sulfonamide and Its Functionalized Analogues

Conventional Synthetic Routes to the Pyrazole (B372694) Sulfonamide Core

Traditional approaches to constructing the 1-methyl-1H-pyrazole-3-sulfonamide scaffold primarily involve two key stages: the formation of the pyrazole ring and the subsequent introduction of the sulfonamide group.

Cycloaddition and Cyclo-condensation Strategies for Pyrazole Ring Formation

The construction of the pyrazole ring is a fundamental step in the synthesis of this compound. Cycloaddition and cyclo-condensation reactions are the most prevalent methods for this purpose. mdpi.comnih.gov

Cyclo-condensation Reactions: The Knorr pyrazole synthesis and its variations represent a classic and widely used method. beilstein-journals.org This typically involves the reaction of a 1,3-dicarbonyl compound or its synthetic equivalent with a hydrazine (B178648) derivative. nih.govbeilstein-journals.org For the synthesis of 1-methylpyrazole (B151067) derivatives, methylhydrazine is the key reagent. The reaction of a suitable 1,3-dielectrophile with methylhydrazine leads to the formation of the 1-methylpyrazole ring. researchgate.net The regioselectivity of this reaction, determining the position of the methyl group on the nitrogen atoms, can be a challenge and is often influenced by the nature of the substituents on the 1,3-dicarbonyl compound and the reaction conditions. mdpi.combeilstein-journals.org

Another significant cyclo-condensation approach utilizes α,β-unsaturated carbonyl compounds. mdpi.comnih.gov The reaction of these compounds with hydrazines can proceed via a Michael addition followed by intramolecular cyclization and dehydration to yield the pyrazole ring. nih.gov The use of α,β-unsaturated ketones with a leaving group at the β-position can also lead to the formation of pyrazoles after reaction with hydrazine derivatives and subsequent elimination. mdpi.com

[3+2] Cycloaddition Reactions: 1,3-dipolar cycloaddition is another powerful tool for pyrazole synthesis. nih.govsci-hub.se This method involves the reaction of a 1,3-dipole, such as a diazo compound or a nitrilimine, with a dipolarophile, typically an alkene or alkyne. sci-hub.se For instance, the reaction of diazo compounds with alkynes is a well-established route to pyrazoles. sci-hub.se Sydnones, which are mesoionic heterocyclic compounds, can also act as 1,3-dipoles in cycloaddition reactions with alkynes to form pyrazoles. nih.govrsc.org

| Reaction Type | Key Reactants | Description | References |

| Knorr Pyrazole Synthesis | 1,3-Dicarbonyl compounds, Methylhydrazine | A classic cyclocondensation reaction forming the pyrazole ring. | beilstein-journals.org |

| Michael Addition/Cyclization | α,β-Unsaturated carbonyls, Hydrazines | Involves Michael addition followed by intramolecular cyclization. | nih.gov |

| 1,3-Dipolar Cycloaddition | Diazo compounds, Alkynes | A [3+2] cycloaddition leading to the pyrazole core. | sci-hub.se |

| Sydnone Cycloaddition | Sydnones, Alkynes | Utilizes mesoionic sydnones as 1,3-dipoles. | nih.govrsc.org |

Direct Sulfonation and Sulfonyl Chloride Derivatization Approaches

Once the 1-methylpyrazole ring is formed, the next step is the introduction of the sulfonamide group at the 3-position. This is typically achieved through direct sulfonation followed by conversion to a sulfonyl chloride and subsequent amination.

Direct Sulfonation: Direct sulfonation of the pyrazole ring can be challenging due to the potential for multiple substitution products and the sensitivity of the pyrazole ring to strong acidic conditions. However, methods using reagents like chlorosulfonic acid have been employed. The reaction conditions, such as temperature and solvent, must be carefully controlled to achieve the desired regioselectivity and avoid decomposition. For instance, the sulfonation of 1,3,5-trimethyl-1H-pyrazole has been achieved using chlorosulfonic acid. acs.org

Sulfonyl Chloride Formation and Derivatization: A more common and versatile approach involves the preparation of a pyrazole sulfonyl chloride intermediate. lookchem.comcymitquimica.com This intermediate can be synthesized by reacting the corresponding pyrazole with chlorosulfonic acid or by treating a pyrazole sulfonic acid with a chlorinating agent like thionyl chloride. google.com The resulting 1-methyl-1H-pyrazole-3-sulfonyl chloride is a key building block that readily reacts with ammonia (B1221849) or primary/secondary amines to furnish the desired this compound and its N-substituted analogues. lookchem.commdpi.com The synthesis of 1-methyl-1H-pyrazole-3-sulfonyl chloride itself is a critical step, and its availability is crucial for the preparation of a wide range of sulfonamide derivatives. lookchem.comscbt.com

| Step | Reagents | Description | References |

| Direct Sulfonation | Chlorosulfonic Acid | Introduction of a sulfonic acid group onto the pyrazole ring. | |

| Sulfonyl Chloride Formation | Thionyl Chloride, Chlorosulfonic Acid | Conversion of sulfonic acid to the more reactive sulfonyl chloride. | google.com |

| Amination | Ammonia, Amines | Reaction of the sulfonyl chloride with an amine to form the sulfonamide. | mdpi.com |

Advanced Synthetic Transformations and Functionalization

Modern synthetic organic chemistry offers a plethora of advanced techniques for the regioselective functionalization and diversification of the this compound scaffold. These methods provide access to a wider range of analogues with tailored properties.

Regioselective Functionalization of the Pyrazole Nucleus

Achieving specific substitution patterns on the pyrazole ring is crucial for structure-activity relationship (SAR) studies. Regioselective functionalization can be accomplished through various strategies, including directed metalation and cross-coupling reactions.

Directed Metalation: The use of organolithium bases, such as n-butyllithium, can facilitate the regioselective deprotonation of the pyrazole ring at specific positions. rsc.org The resulting lithiated species can then be quenched with a variety of electrophiles to introduce functional groups. For 1-methylpyrazole, lithiation can occur at the C5 position under thermodynamic control. rsc.org The use of mixed lithium/magnesium bases, such as TMPMgCl·LiCl, has also been shown to enable regioselective metalation at different positions of the pyrazole ring, allowing for sequential functionalization. galchimia.com

Halogenation and Subsequent Reactions: Regioselective halogenation of the pyrazole ring provides a handle for further functionalization. For example, iodination of 1-aryl-3-CF3-pyrazoles can be achieved selectively at the C4 or C5 positions depending on the reaction conditions. rsc.org The resulting halo-pyrazoles can then participate in various cross-coupling reactions.

Diverse Chemical Modifications of the Sulfonamide Group

The sulfonamide group itself offers opportunities for chemical modification, which can significantly impact the biological activity and physicochemical properties of the molecule. thieme-connect.comfrontiersrj.com

N-Alkylation and N-Arylation: The hydrogen atom on the sulfonamide nitrogen can be substituted with various alkyl or aryl groups. nih.gov This can be achieved through classical N-alkylation reactions using alkyl halides in the presence of a base. nih.gov More advanced methods, such as copper-catalyzed N-arylation, can also be employed to introduce aryl substituents.

Modification of the Sulfonyl Group: While less common, modifications of the sulfonyl group itself are possible. For instance, the development of methods for the enantioselective modification of sulfonamides using carbene organocatalysis has been reported, opening up new avenues for creating chiral sulfonamide derivatives. rsc.org

Exploitation of Coupling Reactions for Scaffold Diversification (e.g., Sonogashira, Suzuki-type)

Transition metal-catalyzed cross-coupling reactions are indispensable tools for the diversification of the pyrazole sulfonamide scaffold. These reactions allow for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the introduction of a wide array of substituents.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds between a halide (or triflate) and a boronic acid or ester. rsc.orgacs.org This reaction has been extensively used to introduce aryl, heteroaryl, and alkyl groups onto the pyrazole ring of pyrazole sulfonamides. nih.govnih.gov For example, Suzuki coupling has been employed in the synthesis of complex pyrazole sulfonamide derivatives by coupling a bromo-pyrazole intermediate with various boronic acids. nih.govnih.gov

Sonogashira Coupling: The Sonogashira coupling reaction, which involves the coupling of a terminal alkyne with an aryl or vinyl halide, is another valuable tool for scaffold diversification. rsc.org This reaction has been used to introduce alkynyl moieties onto the pyrazole ring of pyrazole sulfonamides, which can serve as handles for further transformations. nih.govacs.org A cascade Sonogashira coupling/cyclization has also been developed for the synthesis of pyrazole rings themselves. rsc.orgresearchgate.net

| Reaction Type | Key Reactants | Description | References |

| Suzuki-Miyaura Coupling | Halo-pyrazole, Boronic acid/ester | Forms C-C bonds, introducing aryl/alkyl groups. | nih.govnih.govrsc.org |

| Sonogashira Coupling | Halo-pyrazole, Terminal alkyne | Introduces alkynyl groups onto the pyrazole scaffold. | nih.govrsc.orgacs.org |

| Directed Metalation | Organolithium base, Electrophile | Regioselective functionalization of the pyrazole ring. | rsc.orggalchimia.com |

Heterocycle Annulation Strategies for Fused Systems

Heterocycle annulation represents a powerful strategy for constructing fused pyrazole systems, where an additional ring is built onto the pyrazole core. These methods are crucial for accessing complex molecular architectures with diverse biological activities.

One prominent approach involves the reaction of 2-nitrostyrene motifs. The reactivity of the nitro group in these substrates can trigger carbon-nitrogen bond formation, leading to annulation and the synthesis of highly conjugated molecules. researchgate.net Specifically, α-bromonitrostyrenes are highly versatile reagents due to the presence of both bromo and nitro groups, which act as effective leaving groups. This dual reactivity allows for reactions with various nucleophiles to assemble a range of heterocyclic compounds, including pyrazoles. researchgate.net

Another strategy is the use of photocatalytic, two-component annulation of redox-active phthalimides and alkenes. acs.org This light-driven method provides access to a diverse collection of five- and six-membered saturated heterocycles. acs.org The process is often mediated by an Iridium(III) photocatalyst in combination with a Brønsted acid under visible-light irradiation. A reductive proton-coupled electron transfer generates a reactive radical that subsequently adds to an alkene, initiating the annulation process. acs.org

Furthermore, cyclocondensation reactions are a cornerstone of pyrazole synthesis. For instance, the condensation of hydrazine derivatives with 1,3-dicarbonyl compounds is a classical and widely used method for forming the pyrazole ring. nih.gov Variations of this, such as the reaction of chalcone-type compounds with phenyl hydrazine hydrochloride, proceed via a [3+2] annulation to yield pyrazole hybrids. nih.gov

Modern Synthetic Techniques in this compound Synthesis

The pursuit of more efficient, environmentally friendly, and higher-yielding synthetic routes has led to the adoption of modern techniques such as microwave irradiation, ultrasound mediation, and mechanochemistry.

Microwave-Assisted Synthetic Procedures

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. rasayanjournal.co.in This technique has been successfully applied to the synthesis of various pyrazole and sulfonamide derivatives, often leading to significantly reduced reaction times and improved yields compared to conventional heating methods. rasayanjournal.co.innih.gov

For example, the synthesis of N-[4-(5-aryl-1H/phenyl-pyrazol-3-yl)-phenyl]-benzenesulfonamides has been achieved through microwave irradiation of 1-(4-phenylsulphonamidophenl)-3-aryl-2,3-dibromopropanone and hydrazine hydrate (B1144303) or phenyl hydrazine in ethanol. This method proceeds smoothly without a catalyst, offering better yields in a shorter timeframe. rasayanjournal.co.in In another instance, the reaction of E-3-(dimethylamino)-1-(4-(phenylsulfonyl)phenyl)prop-2-en-1-one with hydrazine hydrate under microwave irradiation at 80°C and 300W for 30 minutes yielded the corresponding pyrazole in 89% yield.

The synthesis of pyrazolone (B3327878) derivatives bearing a sulfonamide moiety has also been effectively carried out using microwave assistance. The reaction of 4-(3-methyl-5-oxo-4,5-dihydro-1-H-pyrazol-1-yl)benzenesulphonamide with substituted benzaldehydes in methanol (B129727) with a piperidine (B6355638) catalyst under microwave irradiation (400W for 10-15 minutes) has been shown to be more efficient than conventional methods. semanticscholar.org Research has consistently demonstrated that microwave-assisted techniques are highly efficient for synthesizing pyrazole derivatives, often resulting in high yields with significantly shorter reaction times. researchgate.net

Ultrasound-Mediated Synthesis

Ultrasound irradiation offers another green and efficient alternative for chemical synthesis. It promotes reactions through acoustic cavitation, often leading to higher yields and shorter reaction times under milder conditions. researchgate.netdntb.gov.ua

The synthesis of pyrazole derivatives has been successfully achieved using ultrasound. For instance, a catalyst-free, one-pot synthesis of pyrazoles in water under ultrasonic irradiation has been reported. mdpi.com Similarly, the smooth condensation of hydrazine derivatives with various β-keto esters to form pyrazolone derivatives has been accomplished under solvent-free conditions using ultrasound irradiation, resulting in good to excellent yields within very short time periods. nih.gov While direct examples for this compound are less common, the successful application of ultrasound in the synthesis of related pyrazole structures suggests its potential for this specific compound. mdpi.comnih.gov Ultrasound irradiation is considered a valuable alternative to microwave synthesis, especially for processes requiring milder conditions. researchgate.net

Mechanochemical Approaches

Mechanochemistry, the use of mechanical force to induce chemical reactions, is a burgeoning field in sustainable chemistry. Ball milling is a common mechanochemical technique that can significantly reduce or eliminate the need for solvents, leading to greener and more efficient synthetic processes. acs.orgbeilstein-journals.org

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 1 Methyl 1h Pyrazole 3 Sulfonamide Derivatives

Positional Effects of the N-Methyl Group on Biological Activity and Physicochemical Attributes

The placement of the N-methyl group on the pyrazole (B372694) ring is a critical determinant of both the biological activity and the physicochemical characteristics of 1-Methyl-1H-pyrazole-3-sulfonamide derivatives.

The N1-methyl group of the pyrazole ring plays a crucial role in anchoring the molecule within the target's binding site. It often inserts into a hydrophobic pocket, which is vital for fixing the N2 atom as a hydrogen bond acceptor. acs.org This interaction is frequently observed with a highly conserved serine residue in the target protein. acs.org Attempts to replace the N-methyl group with other alkyl groups or to remove it entirely typically result in a significant loss of activity, underscoring its importance for potent inhibition. acs.org

The N-methyl group also influences the compound's physicochemical properties, which in turn affect its solubility and bioavailability. While direct studies on the solubility of this compound are not extensively detailed in the provided context, the pyrazole ring in general is known to enhance solubility and oral absorption. mdpi.com The N-methylation of a sulfonamide moiety has been shown to significantly increase a compound's ability to penetrate the central nervous system (CNS), as evidenced by a substantial increase in the brain-to-blood ratio. acs.org This modification is a key strategy for improving the pharmacokinetic profile of these derivatives.

Systematic Substituent Effects on the Pyrazole Ring (e.g., C-3 and C-5 Positions)

Systematic modifications at the C-3 and C-5 positions of the pyrazole ring have been explored to understand their impact on potency and selectivity.

The presence of methyl groups at both the C-3 and C-5 positions contributes to hydrophobic interactions with the target protein. acs.org Interestingly, the independent removal of either the C-3 or C-5 methyl group does not significantly affect enzyme potency. acs.org However, the simultaneous removal of both methyl groups leads to a substantial decrease in activity. acs.org This suggests a degree of redundancy or compensatory binding can occur. Further studies have shown that increasing the size of the substituent at either the C-3 or C-5 position is possible without a loss of enzyme potency. acs.org For instance, introducing an isobutyl group at the C-3 position has been shown to significantly enhance activity against certain parasites. acs.org

The introduction of different lipophilic moieties at the N-position of the pyrazole, such as methyl or phenyl groups, has been shown to decrease activity against certain enzymes compared to the unsubstituted pyrazole. nih.gov

| Compound | Modification | Effect on Potency |

| Derivative 1 | Removal of C-3 methyl group | Reduction in parasite potency. acs.org |

| Derivative 2 | Removal of C-5 methyl group | No significant change in enzyme potency. acs.org |

| Derivative 3 | Removal of both C-3 and C-5 methyl groups | Significant loss in enzyme potency. acs.org |

| Derivative 4 | Iso-butyl substituent at C-3 position | Significant increase in activity against parasites. acs.org |

| Derivative 5 | N-methyl substitution | 4- to 6-fold decrease in activity against meprin α and β. nih.gov |

| Derivative 6 | N-phenyl substitution | 4- to 6-fold decrease in activity against meprin α and β. nih.gov |

Impact of Sulfonamide Functionalization on Potency and Selectivity

The sulfonamide group is a key functional moiety that significantly influences the potency and selectivity of these pyrazole derivatives.

The substitution pattern on the nitrogen atom of the sulfonamide group is a critical factor in determining the biological activity and pharmacokinetic properties of the molecule. Primary sulfonamides are known to have a high affinity for certain enzymes due to their interaction with a zinc-binding group in the active site. nih.gov

Capping the sulfonamide nitrogen with various groups is a strategy employed to modulate the pharmacokinetic properties of the derivatives, particularly to improve metabolic stability and CNS penetration. acs.org

Methylation of the sulfonamide nitrogen has been shown to dramatically enhance brain penetration. acs.org However, this modification can sometimes lead to poor metabolic stability. acs.org To address this, various fluoroalkyl groups have been investigated as capping agents. For instance, replacement of the methyl cap with a 2,2-difluoroethyl or 2,2,2-trifluoroethyl group has been successful in reducing microsomal turnover, albeit with a slight reduction in potency in some cases. acs.org A difluoromethylated sulfonamide demonstrated a similar potency profile to the parent methylated compound but with significantly improved metabolic stability. acs.org

| Sulfonamide Cap | Effect on Brain:Blood Ratio | Effect on Metabolic Stability (Microsomal Turnover) | Effect on Potency |

| Uncapped (Secondary Sulfonamide) | Low (<0.1) acs.org | High Stability acs.org | Baseline |

| Methyl | Significantly Increased (3.7) acs.org | Poor Stability acs.org | Maintained acs.org |

| Ethyl | Increased (1.3) acs.org | Improved Stability (compared to methyl) acs.org | Maintained acs.org |

| 2,2-Difluoroethyl | - | Reduced Turnover acs.org | ~5-fold Reduction acs.org |

| 2,2,2-Trifluoroethyl | - | Reduced Turnover acs.org | ~5-fold Reduction acs.org |

| Difluoromethyl | - | Significantly Improved Stability acs.org | Similar to Methyl-capped acs.org |

Molecular Hybridization and Scaffold Merging Strategies

Molecular hybridization is a drug design strategy that involves covalently linking two or more pharmacophores from different bioactive molecules into a single hybrid compound. This approach aims to create novel molecules with improved affinity, efficacy, and/or a better safety profile. Scaffold merging, a related concept, involves combining the structural features of different active scaffolds to generate a new, single core structure. For derivatives of this compound, these strategies have been instrumental in developing compounds with diverse therapeutic applications.

One prominent application of molecular hybridization is the development of novel antitubercular agents. Researchers have successfully incorporated the pyrazole-sulfonamide backbone with other active moieties like pyrazoline and quinoline. acs.org This strategy aims to enhance antitubercular activity while potentially improving lipophilicity and reducing side effects. acs.org The design often involves modifying the side chains of the pyrazoline ring with groups like benzenesulfonamide (B165840) and altering the pyrazole ring to include various substituents. acs.org

Another significant area is the development of dual inhibitors for enzymes involved in the inflammatory cascade, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). A hybridization strategy was employed to merge the binding features of the selective COX-2 inhibitor celecoxib (B62257) (which contains a pyrazole sulfonamide core) with other non-selective inhibitors. nih.gov The goal was to design new pyrazole sulfonamide derivatives with a balanced dual inhibitory activity, which is considered a promising approach for creating safer nonsteroidal anti-inflammatory drugs (NSAIDs) with a broader spectrum of action. nih.gov

In the pursuit of new antidiabetic agents, acyl pyrazole sulfonamides have been designed as hybrid molecules. These compounds combine the pyrazole-sulfonamide scaffold with an acyl group to create potent α-glucosidase inhibitors. nih.gov This hybridization strategy leverages the known biological activities of both the pyrazole and sulfonamide moieties to target enzymes involved in carbohydrate metabolism. nih.gov

Furthermore, the pyrazole sulfonamide scaffold has served as a starting point in molecular hybridization approaches for developing potent and selective N-Myristoyltransferase (NMT) inhibitors, which are targets for treating parasitic infections. acs.org Although the final optimized leads in some studies evolved into different chemical series, the initial design strategy was rooted in the favorable properties of the pyrazole sulfonamide core. acs.org

Synergistic Effects of Combined Pharmacophores

The combination of the 1-methyl-1H-pyrazole and sulfonamide pharmacophores within a single molecular entity frequently leads to a synergistic effect, where the biological activity of the hybrid molecule is greater than the sum of the individual components. This synergy is a key driver behind the molecular hybridization strategies discussed previously.

The synergistic effect is prominently observed in the antimicrobial and anticancer activity of these derivatives. Pyrazole-sulfonamide hybrids have demonstrated significant antimicrobial activity, which is often attributed to the combined action of the two pharmacophores. researchgate.net Similarly, in the field of oncology, these hybrids have shown potent antiproliferative effects against various cancer cell lines.

The development of dual COX-2/5-LOX inhibitors provides a clear example of planned synergy. By designing molecules that can effectively bind to and inhibit both enzymes, a more comprehensive anti-inflammatory effect is achieved. Research has shown that certain pyrazole sulfonamide derivatives exhibit potent, low micromolar to nanomolar inhibition of both COX-2 and 5-LOX, confirming the success of this synergistic approach. nih.gov One such derivative demonstrated an IC₅₀ of 0.01 µM for COX-2 and 1.78 µM for 5-LOX, highlighting its potent and selective dual action. nih.gov

In the context of antidiabetic research, the synergistic action of the pyrazole and sulfonamide moieties in acyl pyrazole sulfonamide hybrids has resulted in compounds with significantly enhanced α-glucosidase inhibitory activity compared to the standard drug, acarbose. Several synthesized compounds displayed IC₅₀ values in the low micromolar range. nih.gov

The tables below present research findings that illustrate the synergistic effects of these combined pharmacophores in various therapeutic areas.

Table 1: Dual COX-2/5-LOX Inhibitory Activity of a Pyrazole Sulfonamide Derivative

| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | 5-LOX IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |

| Pyrazole Sulfonamide Derivative | 5.40 | 0.01 | 1.78 | 344.56 |

Data sourced from a study on dual COX-2/5-LOX inhibitors. nih.gov

Table 2: Antitubercular Activity of Pyrazole-Sulfonamide-Pyrazoline Hybrids| Compound ID | Inhibition (%) | MIC (µg/mL) |

| 9g | 99 | 10.2 |

| 9m | 99 | 12.5 |

| 9h | 98 | 25 |

| 9i | 98 | 25 |

| Rifampicin (Standard) | 99 | 40 |

Data from a study on novel sulfonamide-based pyrazole-clubbed pyrazoline derivatives against Mycobacterium tuberculosis. acs.org

Table 3: α-Glucosidase Inhibitory Activity of Acyl Pyrazole Sulfonamide Derivatives| Compound ID | α-Glucosidase IC₅₀ (µM) |

| 5a | 1.13 ± 0.06 |

| 5b | 1.93 ± 0.08 |

| 5c | 2.01 ± 0.09 |

| 5d | 2.11 ± 0.11 |

| Acarbose (Standard) | 35.1 ± 0.14 |

Data from a study on acyl pyrazole sulfonamides as new antidiabetic agents. nih.gov

Biological Activities and Mechanistic Elucidation of 1 Methyl 1h Pyrazole 3 Sulfonamide Derivatives

Enzyme Inhibition and Target Engagement

The structural motif of 1-methyl-1H-pyrazole-3-sulfonamide serves as a versatile scaffold for designing potent and selective enzyme inhibitors. Researchers have successfully modified this core structure to target a range of enzymes implicated in various diseases and physiological processes.

Sulfonamides are a well-established class of carbonic anhydrase (CA) inhibitors. tandfonline.com Derivatives of this compound have been investigated for their ability to selectively inhibit various human (h) CA isoforms, which are involved in numerous physiological and pathological processes. tandfonline.comnih.gov

hCA II Inhibition : A series of N-[4-(aminosulfonyl)phenyl]-6,7-dimethoxy-1-methyl-1,4-dihydroindeno[1,2-c]pyrazole-3-carboxamide derivatives have been synthesized and evaluated for their inhibitory activity against several hCA isoforms. nih.gov One particular compound, derivative 15 , which features a 5,6-dimethoxy-2,3-dihydro-1H-indene fused to the pyrazole (B372694) ring, demonstrated favorable inhibitory activity towards the hCA II isoform. nih.gov

hCA IX and hCA XII Inhibition : The tumor-associated isoforms hCA IX and hCA XII are key targets in cancer therapy. Several pyrazole-based sulfonamide derivatives have shown potent and selective inhibition of these isoforms. nih.gov For instance, compounds 4c and 5b exhibited stronger inhibitory activity against hCA IX than the standard inhibitor acetazolamide (B1664987) (AAZ), with Ki values of 25.8 nM. nih.gov The presence of a 5,6-dimethoxy-2,3-dihydro-1H-indene fused to the pyrazole ring in compound 15 was also found to be beneficial for hCA IX inhibition. nih.gov Furthermore, pyrazolo[4,3-c]pyridine sulfonamides have been synthesized and shown to be effective inhibitors of hCA IX and XII. nih.gov

hCA I Inhibition : While many efforts focus on other isoforms, some pyrazole sulfonamides have also demonstrated significant inhibition of the cytosolic hCA I isoform. nih.gov For example, several pyrazolo[4,3-c]pyridine sulfonamides were found to be more potent inhibitors of hCA I than acetazolamide. nih.gov

The inhibitory action of these sulfonamide derivatives on CAs stems from the binding of the sulfonamide group to the zinc ion in the enzyme's active site. nih.gov The selectivity for different isoforms is achieved through modifications to the pyrazole scaffold, which allow for specific interactions with the amino acid residues lining the active site cavity of each isoform. nih.gov

Table 1: Inhibition of Carbonic Anhydrase Isoforms by Select Pyrazole Sulfonamide Derivatives

| Compound | Target Isoform | Inhibition Constant (Ki) | Reference |

|---|---|---|---|

| 4c | hCA IX | 25.8 nM | nih.gov |

| 5b | hCA IX | 25.8 nM | nih.gov |

| 15 | hCA II | Favorable Inhibition | nih.gov |

| 15 | hCA IX | Favorable Inhibition | nih.gov |

| 1f | hCA I | More potent than AAZ | nih.gov |

| 1g | hCA I | More potent than AAZ | nih.gov |

| 1h | hCA I | More potent than AAZ | nih.gov |

| 1k | hCA I | More potent than AAZ | nih.gov |

| 1f | hCA II | Better activity than AAZ | nih.gov |

N-Myristoyltransferase (NMT) is a crucial enzyme in various pathogenic organisms, including the protozoan parasite Trypanosoma brucei, the causative agent of human African trypanosomiasis (HAT). nih.govresearchgate.net NMT catalyzes the attachment of myristate, a 14-carbon saturated fatty acid, to the N-terminal glycine (B1666218) of numerous proteins, a process essential for their function and localization. nih.govresearchgate.net

Optimization of the initial pyrazole sulfonamide series led to the development of CNS-penetrant compounds, which are essential for treating the neurological stage of HAT. nih.govacs.org These efforts highlight the potential of this compound derivatives as lead compounds for the development of new treatments for parasitic diseases. acs.org

Table 2: N-Myristoyltransferase Inhibition by Pyrazole Sulfonamide Derivatives

| Compound | Target Enzyme | IC50 | EC50 (T. brucei) | Reference |

|---|---|---|---|---|

| DDD85646 (63) | TbNMT | 2 nM | 2 nM | acs.org |

| DDD85646 (63) | HsNMT-1 | 3 nM | - | acs.org |

| DDD85646 (63) | LmNMT | 2 nM | - | acs.org |

| DDD85646 (63) | TcNMT | 3 nM | - | acs.org |

| 1 (DDD64558) | TbNMT | - | - | nih.gov |

| 4 | TbNMT | - | - | nih.gov |

Acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS), is a vital enzyme in the biosynthetic pathway of branched-chain amino acids in plants and microorganisms, but not in animals. jst.go.jpgoogle.com This makes it an ideal target for the development of selective herbicides. jst.go.jp Several classes of commercial herbicides, including sulfonylureas, target AHAS. nih.govacs.org

Researchers have designed and synthesized novel pyrazole sulfonamide derivatives as potential AHAS inhibitors by modifying the structure of existing herbicides like flucarbazone (B134062). jst.go.jp One such derivative, compound 3b , demonstrated potent herbicidal activity, with an 81% inhibition of rape root length at a concentration of 100 mg/L. jst.go.jp This compound also exhibited the best inhibitory activity against Arabidopsis thaliana AHAS (AtAHAS). jst.go.jp

Molecular docking studies suggest that compound 3b binds to the AtAHAS active site through a hydrogen bond and cation-π interactions with key amino acid residues, including Arg377, Trp574, and Tyr579. jst.go.jp These findings indicate that the this compound scaffold can be effectively utilized to develop new and potent herbicides with a favorable environmental profile. jst.go.jp

The versatility of the this compound scaffold extends to the inhibition of other enzyme classes. For instance, derivatives have been explored as inhibitors of c-Met and Ron kinases, which are implicated in cancer. bohrium.com Specifically, 1-[3-(1-Methyl-1H-pyrazol-4-yl)-5-oxo-5H-benzo nih.govjst.go.jpcyclohepta[1,2-b]pyridin-7-yl]-N-(pyridin-2-ylmethyl)methanesulfonamide (MK-8033) was identified as a specific dual inhibitor of these kinases. bohrium.com

Furthermore, pyrazole-sulfonamide derivatives have been investigated for their activity against other enzymes, demonstrating the broad applicability of this chemical class in drug discovery. researchgate.net

Antimicrobial Spectrum and Modes of Action

In addition to their enzyme inhibitory properties, this compound derivatives have shown promise as antimicrobial agents, exhibiting activity against a range of bacteria.

Numerous studies have reported the synthesis and evaluation of pyrazole sulfonamide derivatives for their antibacterial activity. jrespharm.combohrium.com These compounds have shown efficacy against both Gram-positive and Gram-negative bacteria. jrespharm.commdpi.com

One study reported a series of pyrazole-based sulfonamide derivatives that exhibited selective antibacterial activity against Bacillus subtilis, with some compounds showing minimum inhibitory concentration (MIC) values as low as 1 µg/mL, which was more effective than the reference drug chloramphenicol. jrespharm.com Another study described novel 1,5-diaryl pyrazoles with good antibacterial activity against Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, and Klebsiella pneumoniae. bohrium.com

Recent research has also focused on the antibiofilm and anti-quorum-sensing activities of pyrazole derivatives. nih.gov Five derivatives, including pyrazoles and pyrazolo[1,5-a]pyrimidines, demonstrated significant bactericidal effects and strong antibiofilm activity against S. aureus and P. aeruginosa. nih.gov

Mechanistic studies have begun to elucidate how these compounds exert their antibacterial effects. It is believed that their activity is linked to the inhibition of essential microbial enzymes, such as carbonic anhydrases. nih.gov The inhibition of these enzymes can disrupt microbial metabolism and pH homeostasis. nih.gov Further investigations using transcriptome and proteome analyses are needed to fully understand the molecular mechanisms underlying the antibacterial efficacy of this compound derivatives.

Table 3: Antibacterial Activity of Select Pyrazole Sulfonamide Derivatives

| Compound | Target Bacteria | MIC (µg/mL) | Reference |

|---|---|---|---|

| 9 | B. subtilis | 1 | jrespharm.com |

| 10 | B. subtilis | 1 | jrespharm.com |

| 11 | B. subtilis | 1 | jrespharm.com |

| 17 | B. subtilis | 1 | jrespharm.com |

| 3a | Gram-positive isolates | 0.125 - 0.50 | nih.gov |

| 5a | Gram-positive isolates | 0.125 - 0.50 | nih.gov |

| 6 | Gram-positive isolates | 0.125 - 0.50 | nih.gov |

| 9a | Gram-positive isolates | 0.125 - 0.50 | nih.gov |

| 10a | Gram-positive isolates | 0.125 - 0.50 | nih.gov |

| 3a | Gram-negative isolates | 0.062 - 0.50 | nih.gov |

| 5a | Gram-negative isolates | 0.062 - 0.50 | nih.gov |

| 6 | Gram-negative isolates | 0.062 - 0.50 | nih.gov |

| 9a | Gram-negative isolates | 0.062 - 0.50 | nih.gov |

| 10a | Gram-negative isolates | 0.062 - 0.50 | nih.gov |

Antifungal Properties

The pyrazole nucleus, often integrated into sulfonamide structures, is a cornerstone in the development of novel antimicrobial agents. jrespharm.commdpi.com Derivatives of this compound have demonstrated notable antifungal activities against a variety of fungal pathogens. For instance, certain pyrazole-based sulfonamide derivatives have been shown to be effective against fungal strains such as Aspergillus flavus and Candida albicans. nih.gov

In one study, novel pyrazole-imidazole hybrids containing a 1-methyl-pyrazole moiety were synthesized and evaluated for their antifungal properties. The compound {2-chloro-4-(4-(1-methyl-1H-pyrazole-4-yl)-1H-imidazol-5-yl) pyridine} and its morpholino-substituted analogue were tested against Aspergillus niger. The latter, MPIMPPA {4-(4-(1-methyl-1H-pyrazole-4-yl)-1H-imidazole-5-yl)-N-(4-morpholino phenyl) pyridin-2-amine}, exhibited a significant zone of inhibition against A. niger, indicating its potential as an antifungal agent. researchgate.net

Furthermore, other research has highlighted the antifungal potential of pyrazole derivatives more broadly. For example, some pyrazole compounds have shown better results than reference drugs against human pathogens like Aspergillus clavatus and Aspergillus fumigatus. mdpi.com The structural features of these derivatives, such as the presence of electron-donating groups, have been correlated with their antifungal efficacy.

It is suggested that the structural similarity of some pyrazole-carboxamide derivatives to commercial fungicides that inhibit succinate (B1194679) dehydrogenase may be a contributing factor to their antifungal action. evitachem.com

| Derivative Class | Fungal Species | Observed Activity | Reference |

|---|---|---|---|

| Pyrazole-based sulfonamides | Aspergillus flavus, Candida albicans | Moderate antifungal activity | nih.gov |

| Pyrazole-imidazole hybrids (MPIMPPA) | Aspergillus niger | Higher inhibition zone compared to standard | researchgate.net |

| General pyrazole derivatives | Aspergillus clavatus, Aspergillus fumigatus, Candida albicans | MIC values ranging from 0.12–0.98 µg/mL | mdpi.com |

Antimycobacterial Activity against Resistant Strains

The emergence of multidrug-resistant (MDR) strains of Mycobacterium tuberculosis has created an urgent need for new therapeutic agents. Pyrazole-sulfonamide derivatives have emerged as a promising class of compounds in this area. jrespharm.com Studies have shown that these derivatives can exhibit significant activity against M. tuberculosis, including resistant strains. acs.org

In a study focused on novel sulfonamide-based pyrazole-clubbed pyrazoline derivatives, several compounds were tested against the M. tuberculosis H37Rv strain. Notably, some of these derivatives demonstrated superior or comparable activity to the reference drug rifampicin. acs.org For example, compound 9g (4-(1′-(7-chloroquinolin-4-yl)-5-(4-fluorophenyl)-3′-(thiophen-2-yl)-3,4-dihydro-1′H,2H-[3,4′-bipyrazol]-2-yl)benzenesulfonamide) showed an impressive minimum inhibitory concentration (MIC) of 10.2 μg/mL with a 99% inhibition rate. acs.org Another compound, 9m , also exhibited potent activity with an MIC of 12.5 μg/mL. acs.org

The development of antibiotic resistance is a major global concern, and pyrazole derivatives are being investigated for their potential to combat resistant bacterial variants. nih.gov While some studies on pyrazole-based sulfonamides have shown only slight antimycobacterial activity against certain species like Mycobacterium smegmatis and Mycobacterium avium, the potent activity of specific derivatives against M. tuberculosis highlights the potential of this chemical scaffold. jrespharm.com The synergistic action of some pyrazole derivatives with first-line anti-tuberculosis drugs like isoniazid (B1672263) further underscores their therapeutic promise.

| Derivative | Mycobacterium Strain | MIC (μg/mL) | Reference |

|---|---|---|---|

| Compound 9g | M. tuberculosis H37Rv | 10.2 | acs.org |

| Compound 9m | M. tuberculosis H37Rv | 12.5 | acs.org |

| Rifampicin (Reference) | M. tuberculosis H37Rv | 40 | acs.org |

Antiparasitic Potential (e.g., against Leishmania major)

Derivatives of this compound have also been explored for their potential to treat parasitic diseases, particularly leishmaniasis. This neglected tropical disease requires new, effective, and safer treatment options. Research has demonstrated that pyrazole derivatives can exhibit promising antileishmanial activity against various Leishmania species, including Leishmania major. nih.govresearchgate.net

In one study, a series of pyrazole derivatives were evaluated for their efficacy against Leishmania major. Several compounds showed significant antileishmanial activity, with IC50 values ranging from 34.79 to 43.55 μg/mL, which were more potent than the standard drug Glucantime (IC50 of 97.31 μg/mL). nih.gov Specifically, pyrazole derivatives P1 , P5 , and P8 had IC50 values of 35.53, 36.79, and 37.40 μg/mL, respectively. nih.gov

The mechanism of action for the antileishmanial effects of these compounds is thought to involve the inhibition of key parasitic enzymes. For example, molecular docking studies have suggested that these derivatives can bind to the active site of 14-alpha demethylase, an essential enzyme in the biosynthesis of ergosterol, which is a vital component of the parasite's cell membrane. nih.gov Disruption of this pathway can lead to parasite death. Other nitropyrazole derivatives, such as 1-methyl-4-nitropyrazole, have also shown activity against parasites like Trichomonas vaginalis and Plasmodium berghei. nih.gov

| Derivative | Parasite Species | IC50 (μg/mL) | Reference |

|---|---|---|---|

| P1 | Leishmania major | 35.53 | nih.gov |

| P5 | Leishmania major | 36.79 | nih.gov |

| P8 | Leishmania major | 37.40 | nih.gov |

| P12 | Leishmania major | 34.79 | nih.gov |

| Glucantime (Reference) | Leishmania major | 97.31 | nih.gov |

Antiproliferative Efficacy and Cell Death Pathways

In Vitro Growth Inhibition in Diverse Cancer Cell Lines

Derivatives of this compound have demonstrated significant antiproliferative activity across a wide range of human cancer cell lines. The versatility of the pyrazole-sulfonamide scaffold allows for modifications that can enhance cytotoxicity and selectivity against various tumor types.

Studies have reported the efficacy of these compounds against cell lines such as the human monocytic leukemia cell line (U937), human uterus carcinoma (HeLa), and rat brain tumor cells (C6). researchgate.netnih.gov For instance, certain pyrazole-4-sulfonamide derivatives showed potent antiproliferative activity against U937 cells, with one compound exhibiting a GI50 value of 1.7 µM. nih.gov Other derivatives have been effective against HeLa and C6 cell lines in a dose-dependent manner. researchgate.net

The antiproliferative effects have also been observed in solid tumor cell lines. In colon cancer, pyrazole-sulfonamide derivatives have shown cytotoxic effects against HCT-116, HT-29, and SW-620 cell lines. nih.gov For example, a diphenyl pyrazolo derivative demonstrated IC50 values of 25.01 µM, 8.99 µM, and 3.27 µM against HCT-116, HT-29, and SW-620 cells, respectively.

In prostate cancer, pyrazole derivatives have been tested against the PC-3 cell line, with some compounds showing significant cytotoxic effects. nih.gov Furthermore, pyrazolo[4,3-e]tetrazolo[1,5-b] nih.govdergipark.org.trtandfonline.comtriazine sulfonamides have exhibited strong micromolar anti-proliferative activity in both BxPC-3 and PC-3 pancreatic and prostate cancer cell lines. researchgate.net

| Derivative Class | Cell Line | Cancer Type | IC50/GI50 (µM) | Reference |

|---|---|---|---|---|

| Pyrazole-4-sulfonamide derivative | U937 | Human Monocytic Leukemia | 1.7 (GI50) | nih.gov |

| Pyrazole-sulfonamide derivative | HeLa | Human Uterus Carcinoma | 17.3–41.3 | researchgate.net |

| Pyrazole-sulfonamide derivative | C6 | Rat Brain Tumor | Moderate to Excellent | researchgate.netnih.gov |

| Diphenyl pyrazolo derivative | HCT-116 | Colon Cancer | 25.01 | |

| Diphenyl pyrazolo derivative | HT-29 | Colon Cancer | 8.99 | |

| Diphenyl pyrazolo derivative | SW-620 | Colon Cancer | 3.27 | |

| 1,3,5-trisubstituted-1H-pyrazole derivative | PC-3 | Prostate Cancer | Significant Cytotoxicity | nih.gov |

| Pyrazolo[4,3-e]tetrazolo[1,5-b] nih.govdergipark.org.trtandfonline.comtriazine sulfonamide | BxPC-3 | Pancreatic Cancer | 0.06–0.35 | researchgate.net |

Induction of Programmed Cell Death (e.g., Apoptosis, Necroptosis)

The antiproliferative effects of this compound derivatives are often mediated by the induction of programmed cell death, including apoptosis and, in some cases, necroptosis.

Apoptosis, or programmed cell death, is a key mechanism by which many anticancer agents exert their effects. Several studies have shown that pyrazole-sulfonamide derivatives can trigger apoptosis in cancer cells. For example, a novel 1,2,4-triazine (B1199460) sulfonamide derivative was found to be a more potent inducer of apoptosis in DLD-1 and HT-29 colon cancer cells than the standard drug 5-fluorouracil. mdpi.com This was confirmed through Annexin V binding assays and specific staining techniques that distinguish between viable, apoptotic, and dead cells. mdpi.comnih.gov In breast cancer cells, certain pyrazole derivatives have been shown to induce apoptosis through the activation of caspases and modulation of the Bcl-2 family of proteins. nih.gov

In addition to apoptosis, some pyrazole derivatives have been found to induce other forms of programmed cell death, such as necroptosis. Necroptosis is a regulated form of necrosis, or inflammatory cell death. Certain pyrazolo[4,3-e]tetrazolo[1,5-b] nih.govdergipark.org.trtandfonline.comtriazine sulfonamides have been shown to have pro-necroptotic properties in pancreatic cancer cells. researchgate.net Some phenyl pyrazole derivatives have been observed to elicit cell death by necrosis in HT-29 and SW-620 colon cancer cells. Furthermore, 1-(2,4-dichlorobenzyl)-3-nitro-1H-pyrazole has been identified as a potential inhibitor of necroptosis. ulisboa.pt

Investigation of Signaling Pathways and Molecular Targets

The biological activities of this compound derivatives are underpinned by their interaction with various molecular targets and signaling pathways that are crucial for cell survival and proliferation.

Caspases and Bcl-2: A primary mechanism of apoptosis induction by these derivatives involves the modulation of the Bcl-2 family of proteins and the activation of caspases. Bcl-2 is an anti-apoptotic protein, and its inhibition can promote cell death. nih.govsci-hub.se Certain 1,3,5-trisubstituted-1H-pyrazole derivatives have been shown to downregulate Bcl-2 expression while upregulating the expression of pro-apoptotic proteins like Bax and p53. nih.gov This shift in the balance of pro- and anti-apoptotic proteins leads to the activation of executioner caspases, such as caspase-3, which carry out the process of apoptosis. nih.gov

AKT2 Kinase: The PI3K/AKT signaling pathway is a critical regulator of cell survival, proliferation, and metabolism, and its dysregulation is common in cancer. nih.gov In silico studies have identified AKT2 kinase as a primary target for some pyrazolo[4,3-e]tetrazolo[1,5-b] nih.govdergipark.org.trtandfonline.comtriazine sulfonamides. researchgate.net Inhibition of AKT2 can disrupt downstream signaling, leading to decreased cell viability and proliferation.

Bromodomains: Bromodomain and extra-terminal domain (BET) proteins are epigenetic readers that play a key role in transcriptional regulation. Inhibitors of BET bromodomains have shown promise as anticancer agents. A patent for novel heterocyclic compounds as bromodomain inhibitors includes this compound as a reagent or intermediate in their synthesis, suggesting that derivatives of this compound could be developed as bromodomain inhibitors. frontierspecialtychemicals.comgoogle.com Sulfonamide derivatives, in general, have been investigated as potent BRD4 inhibitors. nih.govresearchgate.net

NLRP3 Inflammasome: The NLRP3 inflammasome is a component of the innate immune system that, when aberrantly activated, can contribute to the pathogenesis of various diseases, including cancer. frontierspecialtychemicals.com Patents have been filed for sulfonylureas and related compounds, including those synthesized using this compound, as inhibitors of NLRP3 inflammasome activation. frontierspecialtychemicals.com The activation of the NLRP3 inflammasome can be triggered by the apoptotic effectors BAX/BAK, which in turn can activate caspase-1 and lead to the maturation and release of pro-inflammatory cytokines. The ability of pyrazole-sulfonamide derivatives to modulate this pathway suggests a potential role in immuno-oncology.

Pro-oxidative Properties

Recent studies have explored the pro-oxidative properties of pyrazole sulfonamide derivatives, particularly in the context of anticancer research. Certain pyrazole-triazine sulfonamides have demonstrated the ability to induce oxidative stress in cancer cells. For instance, the derivative MM131 has been shown to exhibit significant pro-oxidative activity across various cancer cell lines. This activity is characterized by an increase in reactive oxygen species (ROS), which can lead to cellular damage and suppress tumor cell proliferation and growth through mechanisms like cell cycle arrest and apoptosis. mdpi.com The pro-oxidative potential of these compounds is considered a key aspect of their anticancer effects. mdpi.com

The induction of apoptosis, or programmed cell death, is a significant consequence of the pro-oxidative activity of these sulfonamides. Studies have shown that these compounds can cause a time and concentration-dependent increase in apoptotic cells in cancer cell lines such as HeLa, HCT 116, PC-3, and BxPC-3. mdpi.com For example, the derivative MM129 has been identified as a potent inducer of apoptosis. mdpi.com This pro-apoptotic effect is a crucial element of their potential as anticancer agents. mdpi.com

Agrochemical Applications and Environmental Impact Considerations

The pyrazole scaffold is a cornerstone in the development of modern agrochemicals due to the diverse biological activities exhibited by its derivatives. clockss.orgfrontiersin.org

Herbicidal Activity and Crop Selectivity

Derivatives of this compound are prominent in the field of herbicides. google.comfrontierspecialtychemicals.com Many pyrazole sulfonylurea derivatives exhibit potent herbicidal activity against a broad spectrum of weeds, affecting both grassy and broadleaf species. google.comepo.org A key area of research has been the development of selective herbicides that can control weeds without harming important crops like rice, wheat, and corn. google.com

The mechanism of action for many pyrazole-based herbicides involves the inhibition of acetohydroxyacid synthase (AHAS), also known as acetolactate synthase (ALS). clockss.orgjst.go.jp This enzyme is crucial for the biosynthesis of branched-chain amino acids in plants. By inhibiting AHAS, these herbicides disrupt essential metabolic pathways in susceptible plants, leading to their death. jst.go.jp For example, several novel pyrazole sulfonamide derivatives have shown excellent inhibitory activity against Arabidopsis thaliana AHAS (AtAHAS). jst.go.jp

Structure-activity relationship (SAR) studies have been instrumental in optimizing the herbicidal efficacy and crop selectivity of these compounds. acs.org The nature and position of substituents on both the pyrazole and phenyl rings significantly influence their activity. acs.orgrsc.org For instance, the introduction of a pyrazole ring into the flucarbazone molecule was explored to create compounds with enhanced herbicidal properties. jst.go.jp

The environmental fate of these herbicides is also a critical consideration. Chemical hydrolysis is a primary degradation pathway for sulfonylurea pesticides, with the rate of hydrolysis being dependent on factors like pH and temperature. usda.gov Understanding these degradation processes is essential for managing their potential environmental impact. usda.gov

Table 1: Herbicidal Activity of Selected Pyrazole Sulfonamide Derivatives

| Compound | Target Weed | Activity | Crop Selectivity |

| Pyrazole sulfonylurea derivatives | Various weeds | Strong herbicidal activity in soil and foliage treatment | High safety for rice, wheat, and corn google.com |

| Pyrazole phenyl ether derivatives | Grassy and broadleaf weeds | High herbicidal activity | Dependent on substituents on pyrazole and phenyl moieties acs.org |

| Phenylpyrazole derivatives with strobilurin moieties | Amaranthus retroflexus | Good herbicidal activity | Data on crop selectivity not specified rsc.org |

| NC-319 (a pyrazole-5-sulfonylurea) | Broad-leaf weeds and sedges | Potent herbicide in pre- and post-emergence applications | Selective in corn acs.org |

Insecticidal and Acaricidal Profiles

The versatility of the pyrazole structure extends to insecticidal and acaricidal applications. nih.govresearchgate.net While the core focus of this article is on this compound, it is noteworthy that the broader class of pyrazole derivatives includes compounds with significant activity against various insect and mite pests. researchgate.netacs.org

For example, novel aryl isoxazoline (B3343090) derivatives containing a pyrazole-5-carboxamide motif have demonstrated excellent insecticidal activity against pests like Mythimna separata. acs.org These compounds are designed to target the nervous system of insects, often by acting on GABA receptors. acs.org

Similarly, various N-pyridylpyrazolecarboxamides have shown outstanding insecticidal activity against pests such as the Oriental armyworm (Mythimna separata) and the diamondback moth (Plutella xylostella). researchgate.net The development of such compounds is crucial in managing pesticide resistance and protecting crops from insect damage. acs.org

Fungicidal Efficacy

Pyrazole derivatives have also been developed for their fungicidal properties, addressing the significant crop losses caused by fungal pathogens. nih.govgoogle.com The structural diversity of pyrazole-based compounds allows for the targeting of various fungal species.

For instance, a series of N-(substituted pyridinyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carboxamide derivatives have exhibited moderate to good antifungal activities against phytopathogenic fungi like Gibberella zeae. nih.gov Some of these compounds have shown efficacy comparable to or better than commercial fungicides. nih.gov

The fungicidal activity of these compounds is often linked to their ability to inhibit specific enzymes in fungi, disrupting their metabolic processes. Research in this area continues to explore new pyrazole derivatives for broader and more potent antifungal applications. nih.gov

Exploration of Other Pharmacological Effects (e.g., Anti-inflammatory, Analgesic, Anticonvulsant)

The pharmacological potential of pyrazole derivatives is extensive, with numerous studies investigating their therapeutic applications beyond agrochemicals and anticancer agents. nih.govmdpi.comnih.govmdpi.com

Anti-inflammatory and Analgesic Activity:

Many pyrazole derivatives have been synthesized and evaluated for their anti-inflammatory and analgesic properties. scispace.comtandfonline.com Some of these compounds have shown significant activity in preclinical models, comparable to standard drugs like ibuprofen (B1674241) and diclofenac. tandfonline.com

The mechanism of anti-inflammatory action for many pyrazole derivatives involves the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2. nih.govtandfonline.com By inhibiting COX-2, these compounds reduce the production of prostaglandins, which are key mediators of inflammation and pain. tandfonline.com Structure-activity relationship studies have indicated that the presence of a sulfonamide group can enhance the selective inhibition of the COX-2 isoenzyme. tandfonline.com

Anticonvulsant Activity:

The pyrazole nucleus is also a feature in compounds with anticonvulsant properties. nih.gov Research in this area explores the potential of pyrazole derivatives to manage seizures by modulating neuronal excitability. While the specific mechanisms can vary, they often involve interactions with ion channels or neurotransmitter receptors in the central nervous system.

Table 2: Other Pharmacological Effects of Pyrazole Derivatives

| Pharmacological Effect | Compound Type | Mechanism of Action (where known) |

| Anti-inflammatory | Pyrazole derivatives with sulfonamide groups | Selective inhibition of COX-2 enzyme nih.govtandfonline.com |

| Analgesic | Pyrazole derivatives | Inhibition of prostaglandin (B15479496) synthesis tandfonline.com |

| Anticonvulsant | Pyrazole derivatives | Modulation of neuronal excitability nih.gov |

Computational Chemistry and in Silico Approaches to 1 Methyl 1h Pyrazole 3 Sulfonamide Research

Molecular Docking and Molecular Dynamics Simulations for Ligand-Receptor Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful tools for predicting how a ligand, such as 1-Methyl-1H-pyrazole-3-sulfonamide, interacts with a biological target at the atomic level. These methods are crucial for understanding the mechanism of action and for the rational design of more potent and selective inhibitors.

Research on pyrazole-sulfonamide hybrids has shown that these molecules are promising scaffolds for developing inhibitors for various enzymes, including carbonic anhydrases (CAs) and kinases. nih.govnih.govnih.gov The pyrazole (B372694) and sulfonamide moieties often act as synergistic pharmacophores, where the sulfonamide group anchors the molecule in the active site, and the substituted pyrazole ring explores adjacent pockets to enhance affinity and selectivity. nih.gov

Molecular docking studies on pyrazole-sulfonamide derivatives reveal common binding modes. For instance, in studies targeting human carbonic anhydrase (hCA) isoforms, the sulfonamide group typically coordinates with the zinc ion in the active site, while the pyrazole core and its substituents form hydrogen bonds and van der Waals interactions with surrounding amino acid residues. nih.gov MD simulations are then employed to assess the stability of these predicted binding poses over time. rsc.org These simulations can reveal the dynamic nature of the ligand-receptor complex, providing insights into the flexibility of the system and the persistence of key interactions. For example, MD simulations performed on pyrazole-carboxamides bearing a sulfonamide moiety targeting CAs helped to investigate the structural dynamics and stability of the protein-ligand complex. researchgate.net

| Compound Type | Target Protein | Key Interactions Observed in Analogs | Typical Docking Score Range (kcal/mol) | Reference |

|---|---|---|---|---|

| Pyrazole-Sulfonamide Hybrids | Carbonic Anhydrase II (hCA II) | Sulfonamide-Zn2+ coordination; H-bonds with Thr199, Thr200; Hydrophobic interactions with Val121, Leu198 | -7.0 to -9.5 | nih.gov |

| Sulfonamide-bearing Pyrazolone (B3327878) Derivatives | Acetylcholinesterase (AChE) | H-bonds with Tyr124, Ser293; π-π stacking with Trp286, Tyr341 | -8.0 to -11.0 | nih.gov |

| Pyrazole-based Benzenesulfonamides | Various bacterial proteins | H-bonds, hydrophobic and electrostatic interactions with active site residues | -6.5 to -8.9 | nih.govrsc.org |

Quantum Mechanical Calculations and Electronic Structure Analysis

Quantum mechanical (QM) calculations provide a fundamental understanding of the electronic properties of this compound. These methods, particularly Density Functional Theory (DFT), are used to analyze molecular orbitals, charge distribution, and reactivity descriptors.

The electronic structure of pyrazole sulfonamides is characterized by the interplay between the electron-rich pyrazole ring and the electron-withdrawing sulfonamide group. The pyrazole ring, with its two adjacent nitrogen atoms, contributes significant electron density, while the sulfonamide moiety modulates these properties. QM calculations can precisely map the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). For related pyrazole derivatives, the HOMO is often located on the pyrazole and phenyl rings, while the LUMO is distributed over the electron-accepting groups. The energy gap between HOMO and LUMO is a critical parameter for assessing the chemical reactivity and stability of the molecule.

Furthermore, QM calculations are used to determine regioselectivity in synthesis. For example, theoretical calculations can predict that in the electrophilic sulfonation of a substituted pyrazole, the electron-donating methyl group directs the incoming sulfonyl chloride to a specific position on the ring. iu.edu.sa Conformational analysis using DFT methods helps identify the most stable geometric isomers of pyrazole derivatives, which is crucial for understanding their interaction with biological targets. d-nb.info

Predictive Modeling for Absorption, Distribution, Metabolism, and Excretion (ADME) Profiles

In silico ADME prediction is a critical step in early-stage drug discovery, allowing for the evaluation of a compound's pharmacokinetic properties before its synthesis. For derivatives of this compound, various computational models are used to predict properties like solubility, permeability, bioavailability, and potential toxicity.

Web-based tools and specialized software packages are employed to calculate physicochemical descriptors and predict ADME profiles based on the molecular structure. mdpi.com These predictions are often guided by established rules, such as Lipinski's Rule of Five, which assesses the drug-likeness of a compound based on properties like molecular weight, lipophilicity (LogP), and the number of hydrogen bond donors and acceptors. researchgate.net

Studies on various pyrazole-sulfonamide series have shown that these compounds generally exhibit favorable predicted ADME profiles. nih.govresearchgate.netmdpi.com For instance, many derivatives are predicted to have good oral bioavailability and are unlikely to be mutagenic or carcinogenic. mdpi.com These in silico assessments help prioritize which analogs to synthesize and test in vitro, saving significant time and resources.

| Predicted Property | Typical Predicted Value/Range for Pyrazole-Sulfonamide Analogs | Significance | Reference |

|---|---|---|---|

| Molecular Weight (g/mol) | < 500 | Drug-likeness (Lipinski's Rule) | researchgate.net |

| LogP (Lipophilicity) | 1.0 - 4.0 | Affects absorption and permeability | researchgate.net |

| Hydrogen Bond Donors | 1 - 3 | Influences solubility and binding | researchgate.net |

| Hydrogen Bond Acceptors | 4 - 7 | Influences solubility and binding | researchgate.net |

| Topological Polar Surface Area (TPSA) | 80 - 120 Ų | Predicts cell permeability | |

| Gastrointestinal (GI) Absorption | High | Indicates good oral absorption potential | mdpi.com |

Pharmacophore Modeling and Virtual Screening for Novel Ligand Discovery

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. This model then serves as a 3D query for virtual screening of large compound libraries to discover new molecules with potential activity.

For the pyrazole-sulfonamide scaffold, pharmacophore models typically include features such as hydrogen bond acceptors (from the sulfonamide oxygens and pyrazole nitrogens), hydrogen bond donors (from the sulfonamide N-H), and hydrophobic regions corresponding to the pyrazole and any appended aryl rings. nih.gov The association of the pyrazole and sulfonamide pharmacophores in a single molecular skeleton can lead to a synergistic effect, resulting in enhanced biological activity. nih.gov

In practice, a pharmacophore model is generated based on the known interactions of active compounds with a target. This model is then used to filter databases containing millions of compounds, identifying those that match the required 3D arrangement of features. These "hits" can then be subjected to more computationally intensive methods like molecular docking and MD simulations for further evaluation. This approach has been successfully used to identify novel pyrazole-containing inhibitors for various targets. nih.gov

Investigation of Reaction Mechanisms and Transition States

Computational chemistry provides invaluable tools for elucidating the mechanisms of chemical reactions, including the synthesis of this compound. By modeling the reaction pathway, chemists can understand the formation of intermediates, calculate activation energies, and visualize the geometry of transition states.

The synthesis of pyrazole sulfonamides typically involves the reaction of an aminopyrazole with a sulfonyl chloride. researchgate.netresearchgate.net A common route for the target compound would be the reaction of 1-methyl-1H-pyrazol-3-amine with a suitable sulfonylating agent. Computational methods, such as DFT, can be used to model the nucleophilic attack of the amine on the sulfur atom of the sulfonyl chloride. These calculations can map the potential energy surface of the reaction, identifying the lowest energy path from reactants to products.

Such studies can clarify mechanistic details, such as whether the reaction proceeds through a concerted mechanism or a stepwise process involving a tetrahedral intermediate. For example, a Lewis base-catalyzed synthesis of substituted 4-sulfonyl-1H-pyrazoles was found to proceed through critical steps including allenic sulfonamide formation and a 1,3-sulfonyl shift, details that can be elucidated through computational analysis. Furthermore, QM calculations have been applied to explain the regioselectivity of sulfonation on the pyrazole ring, confirming why substitution occurs at a specific position. iu.edu.sa

Theoretical Studies on Novel Chemical Bond Dynamics (e.g., Pyrazole-Urea Bonds)

Theoretical studies are not limited to ligand-receptor interactions or reaction mechanisms but also extend to understanding the fundamental properties of chemical bonds, which can lead to the development of novel materials. A prominent example related to the pyrazole core is the computational investigation of pyrazole-urea bonds (PzUBs).

Theoretical studies using DFT have demonstrated that PzUBs possess a unique dynamic character, being thermally reversible. researchgate.netmdpi.com This reversibility arises from the aromatic nature of the pyrazole ring and an N-assisting intramolecular hydrogen transfer process. researchgate.net Unlike standard urea (B33335) bonds, which are highly stable due to resonance and require harsh conditions to break, PzUBs can dissociate and reform under milder conditions, such as heating to around 130°C. researchgate.netmdpi.com

DFT calculations of the reaction profile for the formation of a pyrazole-urea from an isocyanate and a pyrazole show the transition states and intermediates involved. researchgate.net These studies have quantified the resonance energies and have shown that the pyrazole-urea structure is destabilized compared to a normal urea, facilitating its dynamic covalent nature. researchgate.netmdpi.com This research has opened the door to creating responsive and adaptive materials, such as self-healing and recyclable polymers, based on the dynamic covalent chemistry of pyrazole-urea bonds. researchgate.net

Advanced Research Applications and Chemical Biology Tools

1-Methyl-1H-pyrazole-3-sulfonamide as a Versatile Synthetic Building Block in Organic Synthesis

The utility of this compound as a versatile synthetic building block is well-documented in the field of organic chemistry. frontierspecialtychemicals.comsmolecule.com Its bifunctional nature, possessing both a pyrazole (B372694) ring and a sulfonamide group, allows for diverse chemical modifications. smolecule.com This makes it a key intermediate in the synthesis of a wide range of organic compounds, particularly in the development of new pharmaceuticals. frontierspecialtychemicals.com

The pyrazole moiety, a five-membered heterocycle with two adjacent nitrogen atoms, is a common feature in many biologically active compounds. smolecule.commdpi.com The sulfonamide group can readily react with amines to form sulfonamides, which are crucial functionalities in many drug molecules. smolecule.com This versatility allows chemists to use this compound as a scaffold to construct complex molecular architectures with desired biological activities. scbt.com

Key Synthetic Applications:

Inhibitors of NLRP3 Inflammasome: The compound has been used in the preparation of sulfonylureas and related compounds that act as inhibitors of NLRP3 inflammasome activation, which are being investigated for the treatment of various diseases. frontierspecialtychemicals.com

Bromodomain Inhibitors: It has been utilized in the synthesis of novel heterocyclic compounds designed as bromodomain inhibitors. frontierspecialtychemicals.com

Bcl-2 Inhibitors: Researchers have employed it in the design and synthesis of new acyl sulfonamides as potent and selective Bcl-2 inhibitors, which have potential applications in cancer therapy. frontierspecialtychemicals.com

Herbicides: A pyrazolesulfonylurea derivative incorporating this scaffold has been developed as an active ingredient in herbicides. frontierspecialtychemicals.com

Utility in the Development of Chemical Probes for Biological Systems

The structural features of this compound make it a valuable component in the development of chemical probes. These probes are essential tools for studying biological systems, allowing researchers to investigate the function and role of specific proteins and enzymes. umn.eduresearchgate.net

The pyrazole-sulfonamide core can be modified to create molecules that bind with high affinity and selectivity to specific biological targets. acs.org For instance, the sulfonamide group can participate in hydrogen bonding interactions with protein residues, while the pyrazole ring can be substituted to enhance binding and modulate physicochemical properties. acs.org

Examples of Chemical Probe Development:

Trypanosoma brucei N-Myristoyltransferase (NMT) Inhibitors: A pyrazole sulfonamide, DDD85646, was identified as a potent inhibitor of Trypanosoma brucei N-myristoyltransferase (TbNMT), a potential drug target for human African trypanosomiasis. acs.org Although this lead compound had poor central nervous system penetration, further optimization of the pyrazole sulfonamide series led to the development of CNS-penetrant compounds. acs.org

N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors: A novel class of non-covalent NAAA inhibitors based on a pyrazole sulfonamide scaffold has been discovered. nih.gov Optimization of the initial hit compound led to the identification of a potent and selective inhibitor with improved drug-like properties. nih.gov

Exploration in Materials Science for Advanced Functional Materials

The unique molecular structure of pyrazole derivatives, including this compound, has led to their exploration in materials science for the creation of advanced functional materials. mdpi.com The incorporation of such heterocyclic compounds into polymers or other materials can impart specific electronic, optical, or coordination properties. mdpi.com

The nitrogen atoms in the pyrazole ring can act as ligands, enabling the formation of coordination complexes with metal ions. This property is utilized in the development of metal-organic frameworks (MOFs) and other coordination polymers with potential applications in catalysis, gas storage, and sensing.

While specific research on this compound in materials science is not extensively documented in the provided results, the broader class of pyrazole-containing compounds is actively being investigated for these purposes. mdpi.com The ability of the sulfonamide group to engage in hydrogen bonding can also influence the self-assembly and bulk properties of materials incorporating this moiety.

Role in Agricultural Chemistry Beyond Direct Pesticide Application

While this compound has been used in the development of herbicides, its applications in agricultural chemistry extend beyond direct pesticide action. frontierspecialtychemicals.comsmolecule.com The pyrazole scaffold is a common feature in a variety of agrochemicals, and research continues to explore its potential in developing new and improved agricultural products. jst.go.jpdnsgb.com.ua

The development of new pesticides is an ongoing process, with a focus on creating compounds that are safe for humans and the environment. jst.go.jp The pyrazole ring system is a key component in several modern fungicides, insecticides, and herbicides. frontiersin.org

Potential applications in agricultural chemistry include:

Fungicides: Pyrazole derivatives are found in several classes of fungicides, including succinate (B1194679) dehydrogenase inhibitors (SDHIs). jst.go.jp

Herbicides: Beyond the initial pyrazolesulfonylurea derivative, the pyrazole scaffold is present in herbicides with various modes of action. jst.go.jp

Plant Growth Regulators: Research into the broader biological activities of pyrazole-containing compounds could lead to the discovery of new plant growth regulators that can enhance crop yield and quality.

Analytical and Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 1-Methyl-1H-pyrazole-3-sulfonamide, providing detailed information about the connectivity and chemical environment of its constituent atoms. While specific spectral data for this compound is not extensively detailed in the provided results, the characterization of analogous pyrazole-sulfonamide derivatives offers significant insights into the expected NMR signatures. nih.govevitachem.com

¹H NMR: In the proton NMR spectrum of related pyrazole-sulfonamide compounds, distinct signals corresponding to the various protons are observed. For instance, the methyl group attached to the pyrazole (B372694) ring typically appears as a singlet. The protons on the pyrazole ring itself would exhibit characteristic chemical shifts and coupling patterns depending on their substitution. mdpi.com

¹³C NMR: The carbon-13 NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in the molecule. researchgate.net In similar pyrazole-sulfonamide structures, the carbonyl and amide carbonyl carbons, if present, resonate at specific downfield regions. nih.gov The carbons of the pyrazole ring and the methyl group would also have characteristic chemical shifts. nih.gov

Advanced NMR techniques, though not explicitly detailed for this specific compound in the search results, are routinely employed to further resolve complex structures and confirm assignments made from 1D NMR data. These can include COSY (Correlation Spectroscopy) to establish proton-proton couplings, HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons, and HMBC (Heteronuclear Multiple Bond Correlation) to identify longer-range proton-carbon connectivities.